5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione is an organic compound with a unique structure that includes a dioxathiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of ethyl and isobutyl groups with a dioxathiane precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the dioxathiane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxathiane derivatives, while reduction may produce simpler organic compounds.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-5-methyl-2,4-imidazolidinedione: This compound has a similar structure but differs in the functional groups attached to the ring.
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid: Another compound with a similar core structure but different substituents.
Uniqueness
5-Ethyl-5-(2-methylpropyl)-1,3,2lambda6-dioxathiane-2,2-dione is unique due to its specific dioxathiane ring structure and the presence of ethyl and isobutyl groups
Eigenschaften
CAS-Nummer |
2913414-97-6 |
---|---|
Molekularformel |
C9H18O4S |
Molekulargewicht |
222.30 g/mol |
IUPAC-Name |
5-ethyl-5-(2-methylpropyl)-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C9H18O4S/c1-4-9(5-8(2)3)6-12-14(10,11)13-7-9/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
OCUPBJFOUSJHEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COS(=O)(=O)OC1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.